2-(Piperidin-1-yl)benzaldehyde hydrochloride
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Overview
Description
2-(Piperidin-1-yl)benzaldehyde hydrochloride is an organic compound with the molecular formula C12H16ClNO. It is a derivative of benzaldehyde where the aldehyde group is substituted with a piperidine ring. This compound is typically found as a white solid and is soluble in water and ethanol. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
It’s worth noting that piperidine derivatives are often involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Given the broad application of piperidine derivatives in pharmaceuticals , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Given the broad application of piperidine derivatives in pharmaceuticals , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Piperidin-1-yl)benzaldehyde hydrochloride. For instance, the compound’s solubility in water and ethanol suggests that it may be affected by the hydration status of the body. Additionally, the compound should be stored at 2-8℃ , indicating that temperature can influence its stability.
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 2-(Piperidin-1-yl)benzaldehyde hydrochloride, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been the subject of extensive research .
Cellular Effects
Piperidine derivatives are known to have a wide range of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Piperidin-1-yl)benzaldehyde hydrochloride can be synthesized through the reaction of 2-(Piperidin-1-yl)benzaldehyde with hydrochloric acid. The synthesis typically involves the following steps:
Formation of 2-(Piperidin-1-yl)benzaldehyde: This is achieved by reacting benzaldehyde with piperidine under basic conditions, often using ethanol as a solvent.
Conversion to Hydrochloride Salt: The resulting 2-(Piperidin-1-yl)benzaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of benzaldehyde and piperidine are reacted in a controlled environment.
Purification: The product is purified through crystallization and filtration.
Formation of Hydrochloride Salt: The purified 2-(Piperidin-1-yl)benzaldehyde is then converted to its hydrochloride form by reacting with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces a variety of substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)benzaldehyde: The parent compound without the hydrochloride salt.
2-(Morpholin-4-yl)benzaldehyde: A similar compound where the piperidine ring is replaced with a morpholine ring.
2-(Pyrrolidin-1-yl)benzaldehyde: A similar compound with a pyrrolidine ring instead of piperidine[][5].
Uniqueness
2-(Piperidin-1-yl)benzaldehyde hydrochloride is unique due to its specific structure, which combines the reactivity of the aldehyde group with the stability and versatility of the piperidine ring. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications[5][5].
Properties
IUPAC Name |
2-piperidin-1-ylbenzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13;/h2-3,6-7,10H,1,4-5,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMTYORWNCGINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138114-42-6 |
Source
|
Record name | 2-(piperidin-1-yl)benzaldehyde hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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